4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
Description
4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a pyrrolidine-1-carbonyl-substituted benzyl moiety linked via a sulfonamide bridge. This structure combines hydrophobic (tert-butyl) and polar (pyrrolidine-carbonyl) features, which may enhance its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)19-10-12-20(13-11-19)28(26,27)23-16-17-6-8-18(9-7-17)21(25)24-14-4-5-15-24/h6-13,23H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPAZCOOEDVNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an amine derivative under basic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile.
Coupling of the phenylmethyl group: This step involves the coupling of the phenylmethyl group to the sulfonamide intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, depending on its specific structure and the target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives from diverse sources, focusing on synthesis, physicochemical properties, and functional groups.
Key Observations :
- Synthesis Efficiency : The target compound’s pyrrolidine-carbonyl group may require multi-step synthesis similar to compound 18 (49% yield) in , which involves cyclization reactions . In contrast, hydrazine derivatives (e.g., 15 , 16 ) achieve higher yields (66–95%) due to straightforward Schiff base formation .
- Thermal Stability: Melting points vary significantly; electron-withdrawing groups (e.g., nitro in compound 17, 227–228.5°C) enhance stability compared to electron-donating groups (e.g., dimethylamino in 16, 179–180.5°C) . The target compound’s tert-butyl group likely improves thermal stability, analogous to bosentan derivatives in .
- Molecular Complexity: Chromenone-pyrazolopyrimidine hybrids (e.g., ) exhibit higher molecular weights (>500 g/mol) and lower yields (28%) due to intricate heterocyclic systems, whereas the target compound’s simpler pyrrolidine-carbonyl moiety may offer better synthetic accessibility .
Functional Group Impact on Bioactivity
- Pyrrolidine vs.
- Sulfonamide Linkers : The sulfonamide group in all compounds facilitates interactions with enzymatic active sites (e.g., zinc-binding in carbonic anhydrase inhibitors). Substituents like tert-butyl (target) or fluorophenyl () modulate lipophilicity and bioavailability .
Pharmacokinetic Considerations
- Solubility : The pyrrolidine-carbonyl group in the target compound may improve aqueous solubility compared to tert-butyl-dominated analogs (e.g., 4-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide in ) .
- Metabolic Stability : Compounds with heterocycles (e.g., pyrimidine in ) are prone to oxidative metabolism, whereas the target compound’s aliphatic pyrrolidine may offer slower hepatic clearance .
Biological Activity
4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for its antibacterial properties.
- Tert-butyl Moiety : Enhances lipophilicity, potentially improving cell membrane permeability.
- Pyrrolidine-1-carbonyl Phenyl Group : May interact with various biological targets due to its structural flexibility.
Molecular Formula
- Molecular Formula : C22H28N2O3S
- Molecular Weight : 400.54 g/mol
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamides are well-known for their antibacterial effects, which may extend to this compound due to the presence of the sulfonamide group.
Anticancer Activity
Studies have shown that sulfonamide derivatives can possess anticancer properties. The mechanism often involves inhibition of carbonic anhydrase, an enzyme that plays a critical role in tumor growth and metastasis.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)-N'-(4-methylphenyl)urea | Contains a urea linkage instead of sulfonamide | Anticancer properties |
| 4-(pyrrolidine-1-carbonyl)-N-(phenethyl)benzenesulfonamide | Similar sulfonamide structure with phenethyl substitution | Antimicrobial activity |
| 2-(tert-butyl)-N-(3-pyridyl)benzenesulfonamide | Pyridyl group substitution | CNS activity |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes such as carbonic anhydrase.
- Cell Membrane Penetration : The tert-butyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines through apoptosis induction. This was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
